24-Methylenecholesterol
Overview
Description
24-Methylenecholesterol is a natural marine sterol . It stimulates cholesterol acyl transferase (ACAT) in human macrophages .
Synthesis Analysis
24-Methylenecholesterol can be synthesized in yeast by disrupting two enzymes (ERG4 and ERG5) in the yeast’s native ergosterol pathway . The ERG5 is replaced with the DHCR7 (7-dehydrocholesterol reductase) enzyme . Three versions of DHCR7 from different organisms were assessed for their ability to produce 24-methylenecholesterol . The version from Xenopus laevis showed the best performance, producing 178 mg/L of 24-methylenecholesterol .Molecular Structure Analysis
The molecular formula of 24-Methylenecholesterol is C28H46O . Its average mass is 398.664 Da and its monoisotopic mass is 398.354858 Da .Chemical Reactions Analysis
The biosynthesis of 24-Methylenecholesterol in Saccharomyces cerevisiae involves disrupting the two enzymes (i.e., ERG4 and ERG5) in the yeast’s native ergosterol pathway, with ERG5 being replaced with the DHCR7 (7-dehydrocholesterol reductase) enzyme .Scientific Research Applications
Use in Quantitative Analyses and Metabolic Studies
24-Methylenecholesterol has been synthesized with deuterio-labelling for use as internal standards in quantitative analyses. It's also a substrate for metabolic studies in brassinosteroid-deficient mutants of Arabidopsis thaliana and Pisum sativum (Takatsuto et al., 1998).
Differences in Mammalian and Plant Metabolism
Research has shown that mammals, such as rats, do not reduce the Δ24(28)-bond of 24-methylenecholesterol, unlike plants. This indicates a distinct difference in sterol metabolism between mammals and plants (Nes et al., 1973).
Role in Cholesterol Metabolism
24-Methylenecholesterol has been studied as an intermediate in the conversion of campesterol to cholesterol in organisms like the tobacco hornworm. This indicates its role in the biosynthesis of cholesterol in certain species (Svoboda et al., 1972).
Biosynthesis of Withanolides
24-Methylenecholesterolis involved in the biosynthesis of withanolides in plants such as Acnistus breviflorus. It acts as a precursor in the process, where its side chain undergoes specific modifications to form compounds like withaferin A and jaborosalactone (Monteagudo et al., 1994).
Sterol Composition in Diatoms
Investigations into the sterol composition of diatoms, which are used for oyster food, have revealed 24-methylenecholesterol as a major sterol in several species. This indicates its significance in the marine ecosystem and potential applications in aquaculture (Gladu et al., 1991).
Nutritional Importance in Honey Bees
Research has explored the dietary sterols' impact on brood rearing in honey bees, specifically noting the role of 24-methylenecholesterol. This sterol supported the greatest survival of worker bees, indicating its nutritional importance in apiculture (Herbert et al., 1980).
Engineering for Sterol Production
Efforts in bioengineering have focused on producing 24-methylene-cholesterol in Saccharomyces cerevisiae, demonstrating the potential for sustainable production of this sterol for various applications, including pharmaceuticals (Yang et al., 2021).
Impact on Honey Bee Physiology
Studies have shown that dietary 24-methylenecholesterol can significantly alter the protein profiles in honey bee heads, affecting their physiology and potentially their behavior and health (Chakrabarti & Sagili, 2020).
Future Directions
The 24-methylenecholesterol-producing strain obtained in a study could serve as a platform for characterizing the downstream enzymes involved in the biosynthesis of physalin or withanolide, given that 24-methylenecholesterol is a common precursor of these chemicals . Future research should look into the concentrations and impacts of 24-methylenecholesterol on entire honey bee colonies in a field realistic scenario .
properties
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H46O/c1-18(2)19(3)7-8-20(4)24-11-12-25-23-10-9-21-17-22(29)13-15-27(21,5)26(23)14-16-28(24,25)6/h9,18,20,22-26,29H,3,7-8,10-17H2,1-2,4-6H3/t20-,22+,23+,24-,25+,26+,27+,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INDVLXYUCBVVKW-PXBBAZSNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H46O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 24-Methylenecholesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006849 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
24-Methylenecholesterol | |
CAS RN |
474-63-5 | |
Record name | 24-Methylenecholesterol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=474-63-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 24-Methylenecholesterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000474635 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 24-METHYLENECHOLESTEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ0718OYKX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 24-Methylenecholesterol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006849 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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